Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone
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Overview
Description
Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of oxolane, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrazole and piperidine groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, hydrazines, and ketones, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds
Scientific Research Applications
Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its efficacy and safety profiles.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Oxolan-3-yl-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
- Oxolan-3-yl-[4-(2-ethylpyrazol-3-yl)piperidin-1-yl]methanone
- Oxolan-3-yl-[4-(2-butylpyrazol-3-yl)piperidin-1-yl]methanone
Uniqueness
Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-8-19-15(3-7-17-19)13-4-9-18(10-5-13)16(20)14-6-11-21-12-14/h3,7,13-14H,2,4-6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHSFBDXODAGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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